4-Oxo-1,4-dihydroquinoline-8-carbaldehyde
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Overview
Description
4-Oxo-1,4-dihydroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 1,4-Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Oxo-1,4-dihydroquinoline-8-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Oxo-1,4-dihydroquinoline-3-carboxamides: Explored for their anti-tubercular and anti-inflammatory potential.
Uniqueness: 4-Oxo-1,4-dihydroquinoline-8-carbaldehyde stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its aldehyde group at the 8-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-2-1-3-8-9(13)4-5-11-10(7)8/h1-6H,(H,11,13) |
InChI Key |
HACAFLNHFDMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C=O |
Origin of Product |
United States |
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